P-T-P-S-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-T-P-S-NH2 involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
P-T-P-S-NH2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the threonine and serine residues can be oxidized to form ketones or aldehydes.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted peptides, depending on the specific reagents and conditions used .
Scientific Research Applications
P-T-P-S-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of P-T-P-S-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Prolylthreonylprolylglycinamide: Similar structure but with a glycine residue instead of serine.
Prolylthreonylprolylalaninamide: Contains an alanine residue instead of serine.
Prolylthreonylprolylvalinamide: Features a valine residue in place of serine
Uniqueness
P-T-P-S-NH2 is unique due to the presence of both threonine and serine residues, which provide additional hydroxyl groups for potential chemical modifications and interactions. This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .
Properties
Molecular Formula |
C17H29N5O6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)/t9-,10+,11+,12+,13+/m1/s1 |
InChI Key |
UMIXOKDUTWTCDE-MOLYVOAJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@@H]2CCCN2)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O |
Origin of Product |
United States |
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